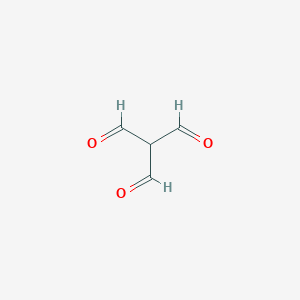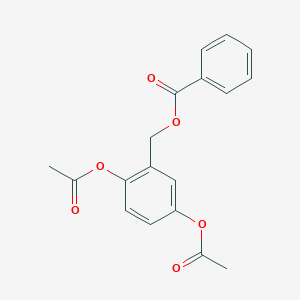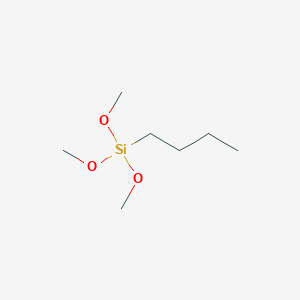
Butyltrimethoxysilane
Descripción general
Descripción
Butyltrimethoxysilane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of silicon compounds, which can be related to the understanding of butyltrimethoxysilane. For instance, tert-butyldiphenylsilanes are discussed, which share the tert-butyl group with butyltrimethoxysilane, although the latter has trimethoxy groups attached to the silicon atom instead of diphenyl groups .
Synthesis Analysis
The synthesis of silicon-containing compounds can be complex and often involves multiple steps. For example, the synthesis of α-butyl-ω-N,N-dihydroxyethylaminopropylpolydimethylsiloxane includes hydroxyl protection, alkylation, anionic ring-opening polymerization, hydrosilylation, and deprotection . This process is indicative of the type of multi-step synthesis that might be required for butyltrimethoxysilane, although the specific steps would differ due to the unique structure of butyltrimethoxysilane.
Molecular Structure Analysis
The molecular structure of silicon compounds can be quite varied, as evidenced by the X-ray analysis of 1,2,3-Trisila- and 1,3-disila-2-germabicyclo[1.1.0]butane derivatives, which revealed an unusually short Si−Si bridging bond . This highlights the importance of structural analysis in understanding the properties of silicon compounds. Butyltrimethoxysilane would also have a unique structure due to its trimethoxysilane group, which would influence its reactivity and properties.
Chemical Reactions Analysis
The reactivity of silicon compounds can lead to interesting chemical reactions. For instance, the thermolysis of certain bicyclo[1.1.0]butanes resulted in the formation of valence isomers, representing a new type of E4 valence isomer (E = group 14 element) . This suggests that butyltrimethoxysilane could also undergo interesting chemical transformations, potentially leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon compounds can be influenced by their functional groups. For example, tert-butyldiphenylsilanes with different functional groups showed variations in intermolecular interaction patterns in the crystalline state, which were analyzed using Hirshfeld surface analysis and 2D fingerprint plots . These interactions can significantly affect the properties of the material, such as solubility, melting point, and reactivity. Butyltrimethoxysilane's properties would similarly be affected by its butyl and trimethoxysilane groups.
Aplicaciones Científicas De Investigación
1. Synthesis of Silicon Boron Oxycarbide (SiBOC) Ceramics
- Application Summary: Butyltrimethoxysilane is used as a silicon source in the sol-gel method to synthesize SiBOC preceramic polymers . These polymers are then pyrolyzed to produce SiBOC ceramics .
- Methods of Application: The sol-gel method involves using n-butyltrimethoxysilane and iso-butyltrimethoxysilane as silicon sources, and triethylborate and boric acid as boron sources . The gelation time is reduced with higher amounts of boron in the structure, as well as with ultrasonic and microwave application .
- Results: The resulting SiBOC ceramics exhibit unique properties such as high-temperature stability, low creep rate, oxidation resistance, low dielectric constant, photoluminescence, and electrical conductivity .
2. Preparation of DNA Microarrays
- Application Summary: Butyltrimethoxysilane is used in the functionalization of glass surfaces for the construction of DNA microarrays .
- Methods of Application: The glass surface is functionalized with organofunctional silanes, including butyltrimethoxysilane . Oligonucleotide probes known as “probes” are then attached to the functionalized surface .
- Results: The resulting DNA microarrays allow for the simultaneous interaction of a large number of longer nucleic acids from particular genes with the probes .
3. Organic Exfoliation of Hydrophilic Bentonite
- Application Summary: Butyltrimethoxysilane is used in the organic exfoliation of hydrophilic bentonite to enhance its activity toward pH-dependent adsorption of Epigallocatechin Gallate .
4. Adsorption of Epigallocatechin Gallate
- Application Summary: Butyltrimethoxysilane is used in the organic exfoliation of hydrophilic bentonite to enhance its activity toward pH-dependent adsorption of Epigallocatechin Gallate .
- Methods of Application: Hydrophilic bentonite is functionalized using Aliquat 336 and isobutyl (trimethoxy)silane . The degree of clay functionalization depends on the extent of introduction of alkyl linkages between the superimposed clay layers .
5. Surface Modification for Polymer Composites
- Application Summary: Butyltrimethoxysilane is used as a silane coupling agent for the surface modification of particles in polymer composites . The organic functional group of the silane interacts with polymers, while the silanol group forms a covalent bond with the inorganic surface, improving the adhesion at the inorganic/polymer interface .
6. Strengthening of Recyclable Materials
Safety And Hazards
Butyltrimethoxysilane should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
butyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si/c1-5-6-7-11(8-2,9-3)10-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPLZNMUBFBFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061442 | |
| Record name | Silane, butyltrimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw liquid with mild odor; [Gelest MSDS] | |
| Record name | n-Butyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15836 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Butyltrimethoxysilane | |
CAS RN |
1067-57-8 | |
| Record name | Butyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, butyltrimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, butyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, butyltrimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



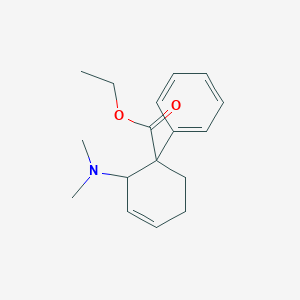
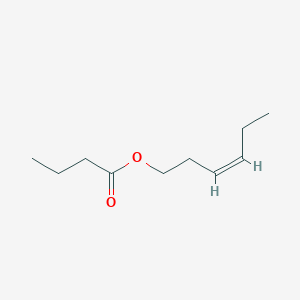
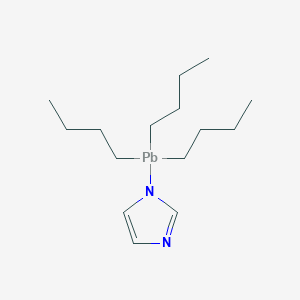
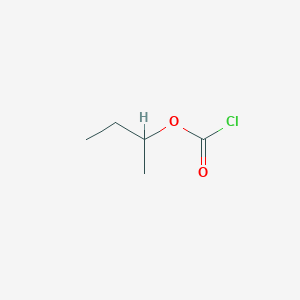
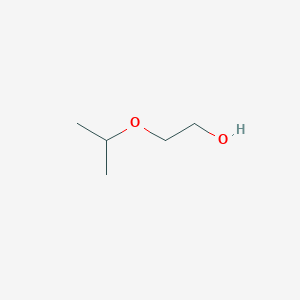
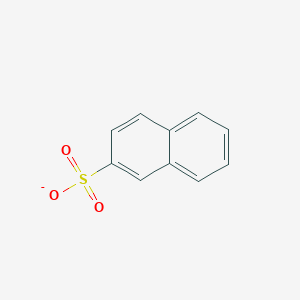
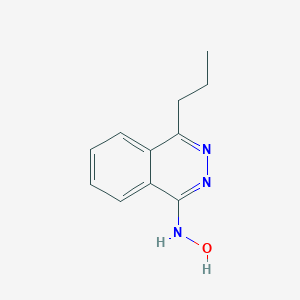
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
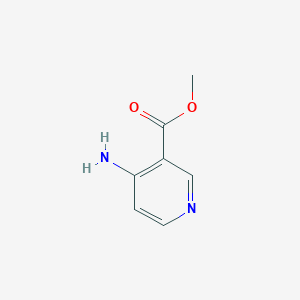
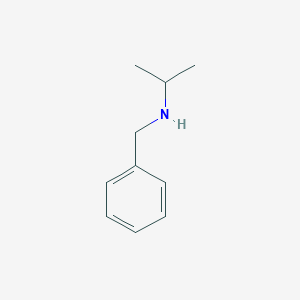
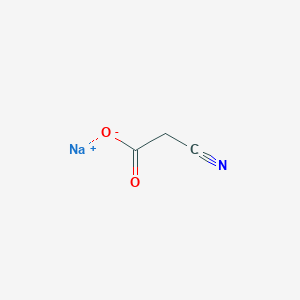
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
